A Guide to the Physicochemical Characterization of N-Methyl-DL-phenylalanine Methyl Ester Hydrochloride
A Guide to the Physicochemical Characterization of N-Methyl-DL-phenylalanine Methyl Ester Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methyl-DL-phenylalanine methyl ester hydrochloride (N-Me-Dl-Phe-Ome HCl) is a synthetic derivative of the essential amino acid phenylalanine.[1] As a modified amino acid, it serves as a crucial building block in peptide synthesis and biochemical research, particularly in the development of neuroprotective agents.[2] The strategic addition of a methyl group to the alpha-amino nitrogen (N-methylation) and the conversion of the carboxylic acid to a methyl ester significantly alter the molecule's properties. These modifications can enhance proteolytic stability, increase cell permeability, and improve the pharmacokinetic profile of peptides incorporating this moiety.[3][4][5] This guide provides a comprehensive overview of the core physicochemical properties of N-Me-Dl-Phe-Ome HCl, with a primary focus on the determination and significance of its molecular weight. It further details validated experimental protocols for its characterization, offering a self-validating framework for its analysis in a research and development setting.
Section 1: Introduction to N-Methylated Amino Acid Derivatives
N-methylated amino acids are prevalent in a variety of natural peptides that exhibit a wide range of biological activities, including antibiotic, anticancer, and immunosuppressive functions.[4] In medicinal chemistry, the substitution of standard amino acids with their N-methylated counterparts is a key strategy for optimizing peptide-based drug candidates.[3] This modification imparts several advantageous properties:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the amide bond, making it less susceptible to cleavage by proteases, which can increase the in vivo half-life of a peptide therapeutic.[3]
-
Improved Membrane Permeability: N-methylation can increase lipophilicity and reduce the number of hydrogen bond donors, which may improve a peptide's ability to cross cell membranes and the blood-brain barrier.[3][6]
-
Conformational Constraint: The presence of the methyl group can restrict the conformational freedom of the peptide backbone, sometimes locking it into a bioactive conformation that enhances receptor affinity and specificity.[4]
N-Me-Dl-Phe-Ome HCl embodies these strategic modifications. It is supplied as a stable, water-soluble, white crystalline powder, making it convenient for use in various research and formulation activities.[1][2] The hydrochloride salt form further enhances its stability and solubility.[1]
Caption: 2D Structure of N-Me-Dl-Phe-Ome HCl.
Section 2: Fundamental Physicochemical Properties
Accurate characterization begins with defining the fundamental properties of a compound. The molecular weight is a cornerstone of this characterization, essential for everything from reaction stoichiometry to analytical identity confirmation. For N-Me-Dl-Phe-Ome HCl, it is critical to distinguish between the average molecular weight (used for bulk measurements) and the monoisotopic mass (used for high-resolution mass spectrometry).
| Property | Value | Source |
| Synonyms | N-Me-DL-Phe-OMe·HCl | [2] |
| CAS Number | 16975-45-4 | [2] |
| Molecular Formula | C₁₁H₁₅NO₂·HCl (or C₁₁H₁₆ClNO₂) | [2] |
| Average Molecular Weight | 229.71 g/mol | [2] |
| Monoisotopic Mass | 229.08696 Da | [7] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 139-143 °C | [2][8] |
| Solubility | Soluble in water | [1] |
Section 3: The Role of Molecular Weight in Compound Validation
The molecular weight is the single most fundamental piece of data that validates the identity of a synthesized or purchased compound. It serves as the initial checkpoint in any experimental workflow. An accurate molecular weight determination provides the first line of evidence that the material in the vial is indeed the material intended for the experiment, directly impacting the reliability and reproducibility of all subsequent results.
A typical workflow for validating a chemical reagent like N-Me-Dl-Phe-Ome HCl integrates multiple analytical techniques where molecular weight is a key parameter.
Caption: A typical workflow for the validation of a chemical reagent.
Section 4: Experimental Determination of Molecular Weight and Identity
To ensure trustworthiness, the identity of N-Me-Dl-Phe-Ome HCl must be confirmed experimentally. Mass spectrometry and elemental analysis are two orthogonal, self-validating methods to confirm molecular weight and formula.
Method 1: Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for analyzing thermally labile and polar molecules like amino acid derivatives.[9] It measures the mass-to-charge ratio (m/z) of ions in the gas phase, providing a highly accurate determination of the molecular mass.[10]
Principle of Causality: For N-Me-Dl-Phe-Ome HCl, the analysis is performed on the free base (N-Me-Dl-Phe-Ome). In the ESI source, the molecule is expected to capture a proton to form the singly charged molecular ion, [M+H]⁺. The instrument will detect a peak corresponding to the mass of this ion.
-
Theoretical Monoisotopic Mass of Free Base (C₁₁H₁₅NO₂): 193.11 Da
-
Expected [M+H]⁺ Ion: 193.11 Da + 1.007 Da (proton) = 194.12 Da
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of N-Me-Dl-Phe-Ome HCl in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.[11]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Analysis: Look for a prominent peak at m/z ≈ 194.12. The high-resolution measurement should match the calculated exact mass of the [M+H]⁺ ion (194.1176 Da).
Method 2: Elemental Analysis (CHN Analysis)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm the empirical formula, which, when matched with the molecular weight from MS, confirms the molecular formula.
Principle of Causality: The compound is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The measured percentages must align with the theoretical percentages calculated from the molecular formula C₁₁H₁₆ClNO₂.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 57.52 |
| Hydrogen (H) | 7.02 |
| Chlorine (Cl) | 15.44 |
| Nitrogen (N) | 6.10 |
| Oxygen (O) | 13.93 |
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, pure compound into a tin capsule.
-
Instrument Setup: Run a standard (e.g., acetanilide) to ensure the instrument is calibrated correctly.
-
Combustion: Place the sample in the instrument's autosampler. The sample is dropped into a high-temperature furnace (≈900-1000 °C) in a stream of oxygen.
-
Analysis: The instrument automatically separates and detects the combustion gases and calculates the elemental percentages.
-
Validation: Compare the experimental percentages to the theoretical values. A deviation of ≤0.4% is generally considered acceptable proof of purity and correct formula.
Section 5: The "DL" Designation: Implications of Chirality
The "DL" prefix in the name indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This is a critical consideration in drug development, as different enantiomers of a chiral molecule often have distinct pharmacological and toxicological profiles. While the molecular weight of both enantiomers is identical, their biological activity can differ profoundly. Therefore, for pharmaceutical applications, it is often necessary to either synthesize a single enantiomer or separate the racemic mixture using techniques like chiral chromatography.
Conclusion
N-Methyl-DL-phenylalanine methyl ester hydrochloride is a valuable synthetic building block for peptide and medicinal chemistry. Its utility is predicated on its precise chemical identity. The definitive confirmation of this identity rests on the accurate determination of its molecular weight (229.71 g/mol ) and molecular formula (C₁₁H₁₅NO₂·HCl). By employing a self-validating and orthogonal analytical approach, combining techniques like mass spectrometry and elemental analysis, researchers can proceed with confidence, ensuring the scientific integrity, reproducibility, and success of their downstream applications.
References
-
Miller, S. C., & Scanlan, T. S. (1997). A Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Chatterjee, J., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews. [Link]
-
University of Babylon. Element analysis. [Link]
-
CAS. L-Ornithine - CAS Common Chemistry. [Link]
-
Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
PubChem. methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride. [Link]
-
NCERT. SYSTEMATIC QUALITATIVE ANALYSIS. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. [Link]
-
Scribd. Organic Salt Analysis. [Link]
-
PubChem. Phenylalanylphenylalanine methyl ester hydrochloride. [Link]
-
Chemistry LibreTexts. Qualitative Analysis of Organic Compounds. [Link]
-
UCI Department of Chemistry. Lecture 1 Introduction- Protein Sequencing Production of Ions for Mass Spectrometry. [Link]
Sources
- 1. CAS 16975-45-4: N-ME-DL-PHE-OME HCL | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 56845437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Methyl-DL-phenylalanine methyl ester hydrochloride | 16975-45-4 [sigmaaldrich.com]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
